Methyl 2-(4-methylpyrimidin-2-yl)acetate
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Overview
Description
Methyl 2-(4-methylpyrimidin-2-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-methylpyrimidin-2-yl)acetate typically involves the reaction of 4-methylpyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-methylpyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(4-methylpyrimidin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylpyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2-(4-methylpyrimidin-2-yl)thioacetate: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom in the ester group.
Ethyl 2-(4-methylpyrimidin-2-yl)acetate: This compound is similar but has an ethyl group instead of a methyl group in the ester moiety
Uniqueness: Methyl 2-(4-methylpyrimidin-2-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl ester group and pyrimidine ring make it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
66621-75-8 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 2-(4-methylpyrimidin-2-yl)acetate |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-9-7(10-6)5-8(11)12-2/h3-4H,5H2,1-2H3 |
InChI Key |
HDGASKZYPAQNTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)CC(=O)OC |
Origin of Product |
United States |
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